molecular formula C14H18O4 B106560 Coenzyme Q<SUB>1</SUB> CAS No. 727-81-1

Coenzyme Q1

Cat. No. B106560
CAS RN: 727-81-1
M. Wt: 250.29 g/mol
InChI Key: SOECUQMRSRVZQQ-UHFFFAOYSA-N
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Description

Coenzyme Q1 (CoQ1), also known as ubiquinone-1, is an electron acceptor and a derivative of the mitochondrial electron transport chain cofactor CoQ10 . It is localized to the hydrophobic domain of the phospholipid bilayer of mitochondria, plasma lipoproteins, and other biological membranes . It has been used as an electron acceptor to study a range of oxidoreductases as isolated enzymes, in subcellular fractions, in intact cells in culture, and in perfused organs .


Synthesis Analysis

Coenzyme Q1 is synthesized in a moderate yield by a two-step procedure involving the key reaction of an allyl bromide with Coenzyme Q0 through a redox chain reaction . This reaction is efficient and can be used for the synthesis of other Coenzyme Q compounds .


Molecular Structure Analysis

Coenzyme Q1 has a molecular formula of C14H18O4 . It is a ubiquinone homolog with a short isoprenoid side chain . It belongs to the class of organic compounds known as ubiquinones . These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl (1,4-benzoquinone) moiety to which an isoprenoid group is attached at ring position 2 (or 6) .


Chemical Reactions Analysis

Coenzyme Q1 is involved in various chemical reactions. It serves as an electron carrier in aerobic respiration . It reacts within mitochondria to promote ATP synthesis and also integrates a plethora of metabolic pathways and regulates mitochondrial oxidative stress . The redox chemistry of coenzyme Q members in non-aqueous aprotic organic solvents can be described by two consecutive one-electron transfer steps .


Physical And Chemical Properties Analysis

Coenzyme Q1 has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is an amphipathic CoQ10 homolog that has a tail consisting of five isoprene units . It is localized to the hydrophobic domain of the phospholipid bilayer of mitochondria, plasma lipoproteins, and other biological membranes .

Scientific Research Applications

Neurological Research

Ubiquinone-1 plays a significant role in neurological studies due to its impact on neuronal voltage-gated sodium currents. It has been observed to modulate these currents in pituitary neurons, which can influence neuronal excitability . This modulation is crucial for understanding various neurological conditions and could lead to advancements in treatments for diseases that affect neuronal signaling.

Antioxidant Mechanisms

As an endogenous lipid antioxidant, Ubiquinone-1 is involved in protecting against peroxidation in the pituitary-dependent hormonal system . Research into its antioxidant properties can provide insights into the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

Mitochondrial Function

Ubiquinone-1 actively participates in mitochondrial redox reactions. Its role in the electron transport chain is essential for ATP production and energy metabolism . Understanding its function can lead to better management of metabolic disorders and contribute to the development of energy-enhancing supplements.

Computational Biology

The identification and analysis of Ubiquinone-binding proteins (UBPs) through computational methods offer insights into the pathways associated with ubiquinones . This research can lead to the discovery of new drug targets and enhance our understanding of cellular processes.

Cardiovascular Health

Ubiquinone-1 supplementation has been associated with benefits for cardiovascular health. Its role in mitochondrial oxidative phosphorylation is particularly important for organs with high energy requirements, such as the heart . Studies in this area could lead to new therapies for heart diseases.

Cancer Research

Research has indicated that Ubiquinone-1 may have applications in cancer treatment due to its antioxidative activity. By modulating oxidative stress within cells, it could potentially play a role in cancer prevention and therapy .

Safety And Hazards

When handling Coenzyme Q1, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Coenzyme Q1 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ1 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ1 production is expected to improve .

properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECUQMRSRVZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223001
Record name Ubiquinone Q1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ubiquinone-1

CAS RN

727-81-1
Record name Coenzyme Q1
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Record name Ubiquinone Q1
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Record name Ubiquinone Q1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08689
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Record name 727-81-1
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Record name Ubiquinone Q1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR17826E4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ubiquinone-1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Gorgone, M Curro, N Ferlazzo, G Parisi… - Neuromolecular …, 2012 - Springer
There is evidence that increased homocysteine (Hcy) levels might accelerate dopaminergic cell death in Parkinson’s disease (PD) through neurotoxic effects. Homocysteine …
Number of citations: 64 link.springer.com
C Carlesi, E Caldarazzo Ienco, S Piazza… - … Journal of Nutrition and …, 2011 - Springer
The primary pathological feature of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease and amyotrophic lateral sclerosis is the slow …
Number of citations: 5 link.springer.com
VI Kirpatovsky, AV Kazachenko, EK Yanenko - Urologiia, 2004 - rjsvd.com
… Protective effects of alpha-tocopherol and coenzyme Q sub 1 sub О on warm ischemia. Transplantation 1981; 32 (2): 137-141. …
Number of citations: 17 rjsvd.com

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